2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
CAS No.: 606961-44-8
Cat. No.: VC16152798
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606961-44-8 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | [2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-12-9-15(10-13(2)18(12)27-14(3)25)11-17-20(26)24-21(28-17)22-19(23-24)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11+ |
| Standard InChI Key | HLNJTEPHXGUGRW-GZTJUZNOSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1OC(=O)C)C)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
| Canonical SMILES | CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Introduction
2,6-Dimethyl-4-[(E)-(6-oxo-2-phenyl thiazolo[3,2-b] triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that belongs to the class of thiazole-containing derivatives. These compounds are known for their diverse biological activities and roles as pharmacophores in medicinal chemistry. The compound's unique structural features make it a subject of interest for various scientific applications.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including the formation of the thiazolo-triazole core and subsequent modifications to introduce the phenyl acetate moiety. The process may require specific conditions such as controlled temperature and pressure, as well as an inert atmosphere to prevent degradation or side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds.
Chemical Stability and Reactions
The compound's stability is moderate but may degrade under extreme pH conditions or prolonged exposure to light. Chemical reactions involving this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Nucleophilic substitutions are often facilitated in polar aprotic solvents, which stabilize charged intermediates.
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